N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0992245
InChI: InChI=1S/C19H19N3O5S/c1-13-12-18(21-27-13)22-28(24,25)17-10-8-15(9-11-17)20-19(23)14(2)26-16-6-4-3-5-7-16/h3-12,14H,1-2H3,(H,20,23)(H,21,22)
SMILES: CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide

CAS No.:

Cat. No.: VC0992245

Molecular Formula: C19H19N3O5S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide -

Specification

Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
IUPAC Name N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenoxypropanamide
Standard InChI InChI=1S/C19H19N3O5S/c1-13-12-18(21-27-13)22-28(24,25)17-10-8-15(9-11-17)20-19(23)14(2)26-16-6-4-3-5-7-16/h3-12,14H,1-2H3,(H,20,23)(H,21,22)
Standard InChI Key MDXWEMYGHQJMFA-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3
Canonical SMILES CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator